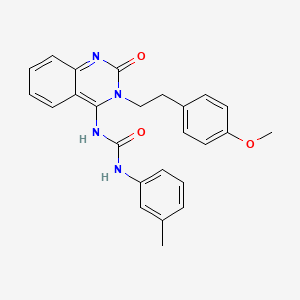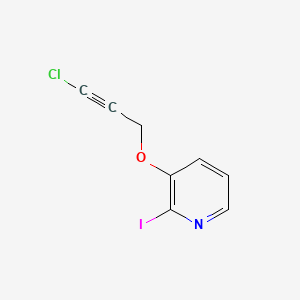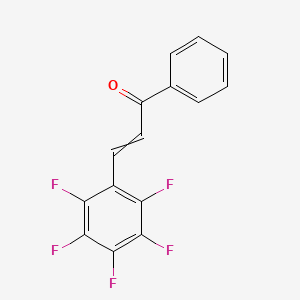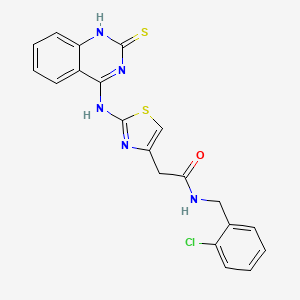![molecular formula C14H22N2O5S B14111946 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, a vinylcyclopropyl moiety, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate involves multiple steps, typically starting with the preparation of the cyclopropylsulfonyl intermediate. This intermediate is then reacted with appropriate reagents to introduce the vinyl and carbamate groups. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the process for cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reducing agent used.
Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: It may have therapeutic potential, particularly in designing drugs that target specific molecular pathways.
Industry: The compound’s unique properties make it suitable for developing new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The vinyl group may participate in conjugation reactions, altering the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate stands out due to its unique combination of functional groups. Similar compounds include:
Cyclopropylsulfonyl derivatives: These compounds share the cyclopropylsulfonyl group but lack the vinyl and carbamate functionalities.
Vinylcyclopropyl compounds: These compounds contain the vinylcyclopropyl moiety but do not have the sulfonyl or carbamate groups.
Carbamates: These compounds feature the carbamate group but differ in the other substituents
Eigenschaften
Molekularformel |
C14H22N2O5S |
|---|---|
Molekulargewicht |
330.40 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate |
InChI |
InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17)/t9?,14-/m1/s1 |
InChI-Schlüssel |
MEUACYDRISHUAQ-IWSPRGBSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)NS(=O)(=O)C2CC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14111875.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111887.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111895.png)
![Spiro[5.5]undecane-1,7-dione](/img/structure/B14111896.png)
![N-(2-chloro-6-methylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111901.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14111909.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14111914.png)
![Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14111918.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111928.png)


